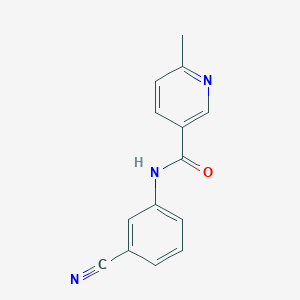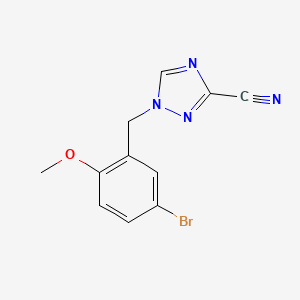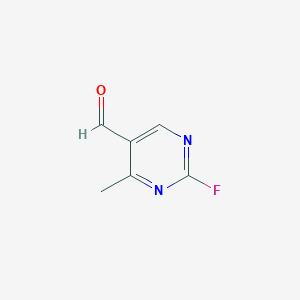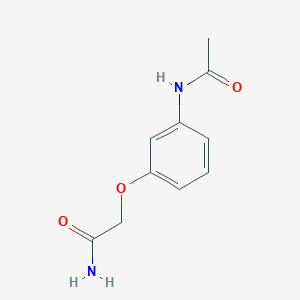
2-(2-Amino-2-oxoethoxy)-5-bromobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-2-oxoethoxy)-5-bromobenzoic acid is a chemical compound with the molecular formula C9H8BrNO4 It is an organic compound that contains both amino and carboxylic acid functional groups, making it a versatile building block in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-2-oxoethoxy)-5-bromobenzoic acid typically involves the reaction of 5-bromosalicylic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-2-oxoethoxy)-5-bromobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.
Oxidation Reactions: Products include nitrobenzoic acids or nitrosobenzoic acids.
Reduction Reactions: Products include benzyl alcohols or benzaldehydes.
Aplicaciones Científicas De Investigación
2-(2-Amino-2-oxoethoxy)-5-bromobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-2-oxoethoxy)-5-bromobenzoic acid depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation to provide insights into enzyme activity and specificity. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The presence of the bromine atom can enhance binding affinity and specificity, making it a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-bromobenzoic acid: Lacks the oxoethoxy group, making it less versatile in certain synthetic applications.
2-(2-Amino-2-oxoethoxy)benzoic acid: Lacks the bromine atom, which may reduce its reactivity and binding affinity in certain applications.
5-Bromo-2-hydroxybenzoic acid: Lacks the amino and oxoethoxy groups, limiting its use as a building block in organic synthesis.
Uniqueness
2-(2-Amino-2-oxoethoxy)-5-bromobenzoic acid is unique due to the combination of functional groups it possesses. The presence of both amino and carboxylic acid groups, along with the bromine atom, provides a high degree of reactivity and versatility. This makes it a valuable compound in various fields, including organic synthesis, medicinal chemistry, and biochemical research.
Propiedades
Fórmula molecular |
C9H8BrNO4 |
|---|---|
Peso molecular |
274.07 g/mol |
Nombre IUPAC |
2-(2-amino-2-oxoethoxy)-5-bromobenzoic acid |
InChI |
InChI=1S/C9H8BrNO4/c10-5-1-2-7(15-4-8(11)12)6(3-5)9(13)14/h1-3H,4H2,(H2,11,12)(H,13,14) |
Clave InChI |
RAJKGQJOYKSWBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)C(=O)O)OCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Diphenyl(2'-(4-(trifluoromethyl)phenyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14911201.png)


![4-[(15S)-10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-N-(3-propan-2-yloxypropyl)benzamide](/img/structure/B14911212.png)



